molecular formula C10H9BrN2 B8722492 4-M-Bromophenyl-1-methylimidazole

4-M-Bromophenyl-1-methylimidazole

Cat. No. B8722492
M. Wt: 237.10 g/mol
InChI Key: MNPNCOFXZACPQV-UHFFFAOYSA-N
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Patent
US05128335

Procedure details

Using the method of Hazeldine et al., J. Chem. Soc., 125, 1431-41 (1924) a mixture of dimethylsulphate (145 μl, 1.53 mmol) and 4-m-bromophenyl imidazole (341 mg; 1.54 mmol) was stirred under N2 until the reaction mixture became extremely viscous. Toluene (150 μl) was added, and the mixture was heated at 100° C. for 1 hour. After cooling to ambient temperature, H2O (5 ml) was added, and the reaction mixture was brought to pH 9 with NaOH solution. It was then extracted with CH2Cl2 (2×10 ml). The organic layers were washed with brine, dried (MgSO4), and concentrated in vacuo to give 262 mg crude product mixed with starting material. Purification using preparative TLC on 2-1000μ Si Gel GF plates (eluting with 5% MeOH in CH2Cl2 and extracting with 10% MeOH in CH2Cl2) provided the product, 4-m-bromophenyl-1-methylimidazole (121 mg, 33% yield) as the least polar band.
Quantity
145 μL
Type
reactant
Reaction Step One
Quantity
341 mg
Type
reactant
Reaction Step One
Quantity
150 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
COS(OC)(=O)=O.[Br:8][C:9]1[CH:10]=[C:11]([C:15]2[N:16]=[CH:17][NH:18][CH:19]=2)[CH:12]=[CH:13][CH:14]=1.[C:20]1(C)C=CC=CC=1.[OH-].[Na+]>O>[Br:8][C:9]1[CH:10]=[C:11]([C:15]2[N:16]=[CH:17][N:18]([CH3:20])[CH:19]=2)[CH:12]=[CH:13][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
145 μL
Type
reactant
Smiles
COS(=O)(=O)OC
Name
Quantity
341 mg
Type
reactant
Smiles
BrC=1C=C(C=CC1)C=1N=CNC1
Step Two
Name
Quantity
150 μL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred under N2 until the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
It was then extracted with CH2Cl2 (2×10 ml)
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give 262 mg crude product
ADDITION
Type
ADDITION
Details
mixed with starting material
CUSTOM
Type
CUSTOM
Details
Purification
WASH
Type
WASH
Details
on 2-1000μ Si Gel GF plates (eluting with 5% MeOH in CH2Cl2 and extracting with 10% MeOH in CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C=1N=CN(C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 121 mg
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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